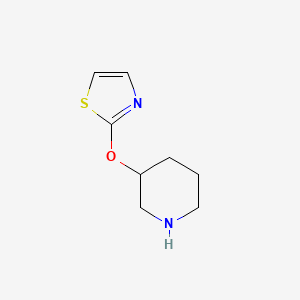

3-(1,3-Thiazol-2-yloxy)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1,3-Thiazol-2-yloxy)piperidine” is a chemical compound. It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial .Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 28 bonds. There are 14 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Thiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 184.26 . The compound is described as an oil .Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-arrhythmic Activity

- Research has demonstrated the synthesis of 1,3-thiazole derivatives, including 3-(1,3-Thiazol-2-yloxy)piperidine, and their significant anti-arrhythmic activity. This application is notable in the development of treatments for arrhythmias (Abdel‐Aziz et al., 2009).

Antimicrobial Activity

- Piperidine-based thiazoles have been synthesized and evaluated for their antimicrobial activities. The presence of the piperidine moiety contributes to their effectiveness against various microbial strains (El-Emary et al., 2005).

Anticancer Properties

- Thiazole derivatives with piperidine have shown promise in anticancer applications. Some compounds have demonstrated significant activity against various cancer cell lines, indicating the potential for this compound in oncological research (Turov, 2020).

Enantioselective Synthesis

- The compound has been used in the enantioselective synthesis of polyhydroxypiperidines, which are important in the development of iminoglycitols and dideoxyazasugars. These substances have applications in the synthesis of bioactive molecules (Swaleh & Liebscher, 2002).

Stereoselective Thiazole-based Aminohomologation

- The compound is involved in the stereoselective addition of 2-thiazolylmagnesium bromide, crucial in the synthesis of piperidine homoazasugars. These compounds have potential in the development of new medicinal agents (Dondoni & Nuzzi, 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-(1,3-Thiazol-2-yloxy)piperidine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . They have been found to have anti-inflammatory properties . The primary targets of this compound are the cyclooxygenase (COX) enzymes .

Mode of Action

The compound interacts with its targets, the COX enzymes, and suppresses their activity . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, the compound prevents the production of these lipid compounds .

Biochemical Pathways

The suppression of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of thromboxane, prostaglandins, and prostacyclin . These lipid compounds play a significant role in maintaining homeostasis between health and injury .

Result of Action

The inhibition of COX enzymes by this compound results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This can lead to anti-inflammatory effects . In fact, certain derivatives of this compound have shown the highest IC50 values for COX-1 inhibition and excellent COX-2 SI values .

Eigenschaften

IUPAC Name |

2-piperidin-3-yloxy-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHMYCJOERSPCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2411343.png)

![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2411347.png)

![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2411348.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)

![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)

![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)